molecular formula C15H14N4S B2822275 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3-phenylthiourea CAS No. 301233-25-0

1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3-phenylthiourea

Cat. No.: B2822275
CAS No.: 301233-25-0
M. Wt: 282.37
InChI Key: ZZRNQUSNNNLVNX-UHFFFAOYSA-N
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Description

1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3-phenylthiourea is a heterocyclic compound that features an imidazo[1,2-a]pyridine core linked to a phenylthiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the imidazo[1,2-a]pyridine ring .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often employ scalable reaction conditions and environmentally benign protocols to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3-phenylthiourea can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3-phenylthiourea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3-phenylthiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar chemical and biological properties.

    Phenylthiourea derivatives: Compounds with a phenylthiourea moiety also show comparable reactivity and applications.

Uniqueness: 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3-phenylthiourea is unique due to the combination of the imidazo[1,2-a]pyridine and phenylthiourea groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

1-(imidazo[1,2-a]pyridin-2-ylmethyl)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4S/c20-15(18-12-6-2-1-3-7-12)16-10-13-11-19-9-5-4-8-14(19)17-13/h1-9,11H,10H2,(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRNQUSNNNLVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NCC2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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